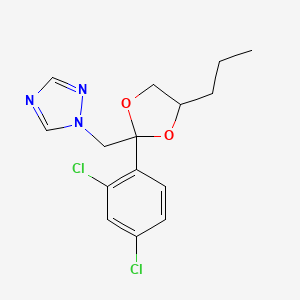

Propiconazole

Übersicht

Beschreibung

Propiconazol ist ein Triazol-Fungizid, das in der Landwirtschaft weit verbreitet ist, um Pflanzen vor Pilzkrankheiten zu schützen. Es ist bekannt für seine systemischen Eigenschaften, d. h. es kann von Pflanzen aufgenommen und in deren Gewebe transportiert werden. Diese Verbindung ist gegen ein breites Spektrum von Pilzpathogenen wirksam, was es zu einem wertvollen Werkzeug im Pflanzenschutz macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Propiconazol kann über verschiedene Wege synthetisiert werden, aber der gebräuchlichste umfasst die folgenden Schritte:

Acylierung und Bromierung: Der Prozess beginnt mit der Acylierung von 2,4-Dichlorphenylessigsäure, gefolgt von einer Bromierung, um ein Bromatom einzuführen.

Cyclisierung: Der bromierte Zwischenstoff unterliegt einer Cyclisierung mit 1,2-Diol unter Bildung eines Dioxolanrings.

Kondensation: Der letzte Schritt beinhaltet die Kondensation des Dioxolan-Zwischenprodukts mit 1H-1,2,4-Triazol oder dessen Natrium-/Kaliumsalz.

Industrielle Produktionsmethoden

Die industrielle Produktion von Propiconazol folgt typischerweise dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess wird für höhere Ausbeuten und Reinheit optimiert, wobei häufig die Verwendung von Katalysatoren und kontrollierte Reaktionsbedingungen zum Einsatz kommen, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Propiconazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Propiconazol kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Triazolrings.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene und Nucleophile sind häufig an Substitutionsreaktionen beteiligt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte Metaboliten und substituierte Derivate, die mit Techniken wie Massenspektrometrie und NMR-Spektroskopie analysiert werden können .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Fungicidal Activity

Propiconazole is primarily utilized as a fungicide to control diseases in crops such as wheat, barley, and turfgrass. It effectively manages pathogens like Fusarium, Rhizoctonia, and Botrytis species.

- Efficacy Against Fungal Diseases : A study demonstrated that this compound significantly reduces disease severity in crops affected by vascular pathogens like Bretziella fagacearum, responsible for oak wilt disease. Macro-infusion techniques were found to be superior for delivering this compound into trees compared to traditional injection methods, achieving higher concentrations in the xylem .

| Crop | Pathogen | Control Method | Efficacy |

|---|---|---|---|

| Wheat | Fusarium graminearum | Foliar application | High |

| Turfgrass | Rhizoctonia solani | Soil drench | Moderate |

| Oak Trees | Bretziella fagacearum | Macro-infusion | Very High |

2. Plant Growth Regulation

Recent research indicates that this compound may also function as a plant growth regulator. In rice, it has been shown to enhance tiller bud outgrowth and suppress the emergence of root parasitic weeds like Striga hermonthica by inhibiting strigolactone production . This dual functionality highlights its potential role in sustainable agriculture.

Environmental Applications

1. Impact on Non-Target Organisms

Studies have examined the effects of this compound on aquatic organisms, particularly fish. In controlled experiments, exposure to this compound was found to disrupt steroidogenesis and reproductive functions in species such as Pimephales promelas. The compound reduced plasma concentrations of estradiol and vitellogenin, leading to decreased fecundity and fertility at higher exposure levels .

- Aquatic Toxicology : The findings suggest that while this compound is effective as a fungicide, its environmental persistence raises concerns regarding its impact on non-target aquatic species.

| Organism | Endpoint | Concentration (µg/L) | Effect |

|---|---|---|---|

| Pimephales promelas | Egg production | 500-1000 | Decreased |

| Aquatic Invertebrates | Steroid synthesis | 1000 | Inhibition observed |

Case Studies

1. Residue Analysis in Agricultural Systems

A case study focused on the residue levels of this compound in rice fields post-application revealed that the compound could persist in the environment, potentially affecting soil microbial communities. The study measured soil enzyme activity (cellulase and invertase) to assess microbial health .

- Findings : The application of this compound resulted in significant alterations in soil enzyme activities, indicating potential long-term impacts on soil health.

2. Effects on Beneficial Microorganisms

Research indicated that this compound can affect beneficial symbiotic relationships within ecosystems. For instance, its application led to a decline in yeast-like symbiotes within brown planthoppers (Nilaparvata lugens), which are crucial for nutrient cycling . This effect underscores the need for careful consideration of this compound's ecological impact.

Wirkmechanismus

Propiconazole works by inhibiting the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By blocking this enzyme, this compound disrupts the formation of the cell membrane, leading to cell death. This mechanism is highly effective against a wide range of fungal pathogens .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tebuconazol

- Myclobutanil

- Flutriafol

Vergleich

Propiconazol ist unter den Triazol-Fungiziden einzigartig aufgrund seines breiten Wirkungsspektrums und seiner systemischen Eigenschaften. Im Vergleich zu Tebuconazol und Myclobutanil weist Propiconazol häufig eine höhere Wirksamkeit und länger anhaltende Wirkungen auf. Flutriafol, obwohl es ähnlich ist, wird typischerweise in anderen landwirtschaftlichen Kontexten eingesetzt .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Biologische Aktivität

Propiconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture for the control of various fungal diseases in crops. Its biological activity extends beyond its fungicidal properties, influencing various biological systems, including endocrine functions in non-target organisms. This article delves into the multifaceted biological activities of this compound, supported by data tables and research findings.

This compound functions by inhibiting the enzyme cytochrome P450 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell wall formation, leading to cell death. However, its effects are not limited to fungi; it also interacts with mammalian and non-mammalian cytochrome P450 enzymes, potentially disrupting steroidogenesis and reproductive functions.

Endocrine Disruption Studies

Research has highlighted the endocrine-disrupting potential of this compound, particularly in aquatic organisms. A significant study involving fathead minnows (Pimephales promelas) demonstrated that exposure to this compound resulted in:

- Decreased Plasma Estradiol and Vitellogenin Levels : Females exposed to concentrations of 500 and 1000 µg/L showed reduced levels of estradiol (E2) and vitellogenin (VTG), critical for egg production.

- Altered Reproductive Outcomes : Egg production decreased significantly in higher concentration groups, indicating reproductive toxicity .

Table 1: Effects of this compound on Fathead Minnows

| Concentration (µg/L) | Estradiol Level (pg/mL) | Vitellogenin Level (µg/mL) | Egg Production (number) |

|---|---|---|---|

| Control | 150 | 20 | 100 |

| 5 | 140 | 18 | 95 |

| 50 | 130 | 15 | 90 |

| 500 | 80 | 10 | 50 |

| 1000 | 60 | 5 | 30 |

Toxicokinetics and Bioaccumulation

Studies have shown that this compound can bioaccumulate in various tissues of organisms. In a study involving lactating goats, it was found that:

- Excretion Patterns : Approximately 70% of administered this compound was excreted via urine, with minimal residues found in milk .

- Tissue Concentration : The highest concentrations were observed in the liver and kidneys, indicating significant retention in these organs.

Table 2: this compound Residue Distribution in Tissues

| Tissue | Concentration (ppm) |

|---|---|

| Liver | 0.1 |

| Kidney | 0.03 |

| Muscle | 0.01 |

Impact on Non-target Organisms

Research has also explored the effects of this compound on non-target species such as beneficial insects. A study on brown planthoppers (BPH) indicated that:

- Survival Rates : Microinjection of this compound resulted in a significant decline in survival rates over time.

- Fecundity : The reproductive capacity was adversely affected, with a notable decrease in the number of offspring produced .

Table 3: Survival Rates of BPH Post this compound Exposure

| Days Post Injection | Survival Rate (%) |

|---|---|

| Day 1 | 80 |

| Day 3 | 60 |

| Day 8 | 40 |

Case Studies

- Case Study on Fish Endocrine Disruption : A comprehensive study conducted by Murphy et al. (2012) revealed that exposure to this compound led to significant alterations in reproductive hormone levels and reproductive success in fish populations .

- Case Study on Plant Pathogen Control : In agricultural settings, this compound has been effective against Fusarium solani, demonstrating enhanced antifungal activity when nanoencapsulated within biodegradable polymers . This method improved the growth inhibition percentage by approximately 5% compared to conventional formulations.

Eigenschaften

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJLVHWMYQXCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O2 | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024280 | |

| Record name | Propiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish odorless liquid. Non corrosive. Used as a fungicide., Yellowish liquid; [Merck Index] Colorless or white solid or yellowish liquid; [HSDB] Yellowish liquid (clear if purified); mp = -23 deg C; [eChemPortal: ESIS] Clear yellow viscous liquid; [MSDSonline] | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

180 °C at 0.1 mm Hg | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

47 g/L in n-hexane; completely miscible with ethanol, acetone, toluene, and octanol., Soluble in most organic solvents, In water, 100 mg/L at 25 °C | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 1X10-6 mm Hg at 25 °C | |

| Record name | Propiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

A first version cDNA microarray of the cladoceran Daphnia magna /was developed/. Through Suppression Subtractive Hybridization PCR (SSH-PCR) 855 life stage-specific cDNAs were collected and used to document the toxicological mode of action of the pesticide propiconazole. DNA sequencing analysis revealed gene fragments related to important functional classes such as embryo development, energy metabolism, molting and cell cycle. Major changes in transcription were observed in organisms exposed for 4 and 8 days to 1 microg/mL. After 4 days a 3-fold down-regulation of the gene encoding the yolk protein, vitellogenin, was observed indicating impaired oocyte maturation. Moreover, genes such as a larval-specific gene and chaperonin were repressed, whereas the heat shock 90 protein and ATP synthase were induced. Organismal effects clearly confirmed the major molecular findings: at the highest concentration (1 ug/mL) adult growth was significantly (p < 0.05) impaired and increased developmental effects in the offspring could be noted. We have demonstrated the potential of microarray analysis in toxicity screening with D. magna. The use of vitellogenin mRNA as a rapid biomarker of reproductive effects in chronic toxicity studies with cladocerans is suggested. | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish, viscous liquid, White crystalline powder, Colorless solid | |

CAS No. |

60207-90-1 | |

| Record name | PROPICONAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142KW8TBSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPICONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.